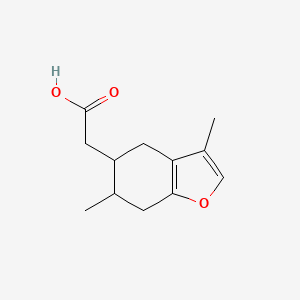![molecular formula C12H5Br2N5O B12900119 3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile CAS No. 918410-40-9](/img/structure/B12900119.png)
3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile is a complex organic compound with the molecular formula C12H5Br2N5O This compound is known for its unique structure, which includes a pyrazine ring and a dibromo-substituted cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile typically involves the condensation of 3-chloropyrazine-2,5-dicarbonitrile with 4-amino-2,6-dibromophenol under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions
3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dibromo-substituted cyclohexadienone moiety to a more reduced form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyrazine derivatives.
科学的研究の応用
3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant or anticancer agent .
類似化合物との比較
Similar Compounds
- 3-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile
- 3,5-Dibromo-4-hydroxyphenylhydrazone
- 3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-ylacetic acid
Uniqueness
What sets 3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile apart from similar compounds is its unique combination of a dibromo-substituted cyclohexadienone moiety and a pyrazine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
918410-40-9 |
|---|---|
分子式 |
C12H5Br2N5O |
分子量 |
395.01 g/mol |
IUPAC名 |
3-(3,5-dibromo-4-hydroxyanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H5Br2N5O/c13-8-1-6(2-9(14)11(8)20)18-12-10(4-16)17-5-7(3-15)19-12/h1-2,5,20H,(H,18,19) |
InChIキー |
GHUSBUCIAXZBTG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)O)Br)NC2=NC(=CN=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
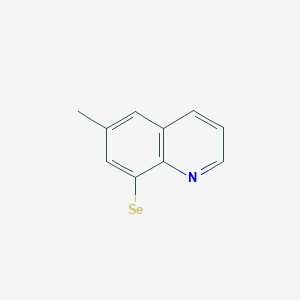
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
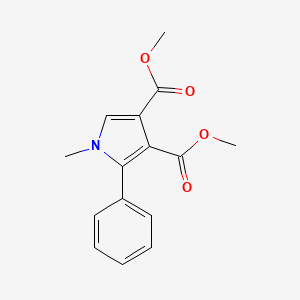
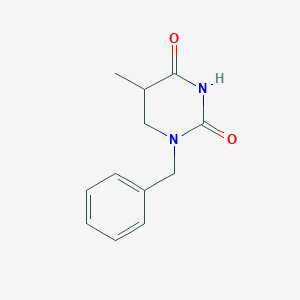
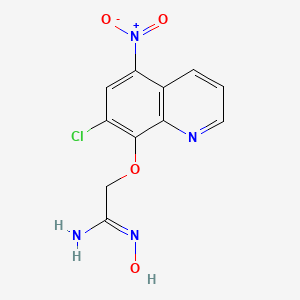
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

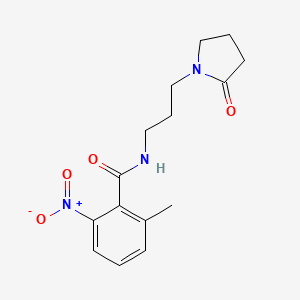
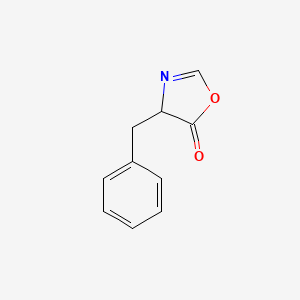

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
